3-Hydroxymelatonin
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Overview
Description
3-Hydroxymelatonin is a metabolite of melatonin, known for its potent antioxidant properties. It is a non-radical species that does not further propagate the radical chain reaction, making it more effective than melatonin in scavenging free radicals . This compound is a footprint product of the reaction between melatonin and hydroxyl radicals .
Preparation Methods
This compound is synthesized through the action of melatonin 3-hydroxylase, a member of the 2-oxo-glutarate-dependent enzyme family . This enzyme catalyzes the hydroxylation of melatonin to produce this compound. The reaction conditions typically involve the presence of the enzyme, melatonin as the substrate, and appropriate cofactors and conditions to facilitate the reaction.
Chemical Reactions Analysis
3-Hydroxymelatonin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites, including N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).
Reduction: While reduction reactions are less common, they can occur under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include AFMK and other hydroxylated derivatives .
Scientific Research Applications
3-Hydroxymelatonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antioxidant mechanisms and free radical scavenging activities.
Industry: While industrial applications are less explored, its antioxidant properties could be utilized in the development of protective agents and supplements.
Mechanism of Action
3-Hydroxymelatonin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage . The compound interacts with various molecular targets, including enzymes involved in oxidative stress responses and signaling pathways that regulate gene expression .
Comparison with Similar Compounds
3-Hydroxymelatonin is unique compared to other melatonin metabolites due to its higher antioxidant potency. Similar compounds include:
Melatonin: The parent compound, which has lower antioxidant activity compared to this compound.
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK): Another melatonin metabolite with antioxidant properties.
6-Hydroxymelatonin: A hydroxylated derivative of melatonin with antioxidant activity.
This compound stands out due to its ability to effectively scavenge free radicals without propagating the radical chain reaction, making it a more potent antioxidant than its counterparts .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[2-(3-hydroxy-5-methoxy-1,2-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)14-6-5-13(17)8-15-12-4-3-10(18-2)7-11(12)13/h3-4,7,15,17H,5-6,8H2,1-2H3,(H,14,16) |
InChI Key |
DWMWOUAIGKAJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1(CNC2=C1C=C(C=C2)OC)O |
Origin of Product |
United States |
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